molecular formula C14H12N2O3 B14645389 Benzamide, N-methyl-N-(3-nitrophenyl)- CAS No. 51774-37-9

Benzamide, N-methyl-N-(3-nitrophenyl)-

Cat. No.: B14645389
CAS No.: 51774-37-9
M. Wt: 256.26 g/mol
InChI Key: KSPNHTHXZNNMOQ-UHFFFAOYSA-N
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Description

Benzamide, N-methyl-N-(3-nitrophenyl)- is an organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.2567 g/mol It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by a methyl group and a nitrophenyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methyl-N-(3-nitrophenyl)- typically involves the acylation of 3-nitroaniline with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of Benzamide, N-methyl-N-(3-nitrophenyl)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methyl-N-(3-nitrophenyl)- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-methyl-N-(3-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-methyl-N-(3-nitrobenzoyl)benzamide.

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-N-(3-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of their activity . The methyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: Similar structure but lacks the nitrophenyl group.

    N-(3-nitrophenyl)benzamide: Similar structure but lacks the methyl group.

    N-methyl-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.

Uniqueness

Benzamide, N-methyl-N-(3-nitrophenyl)- is unique due to the presence of both the methyl and nitrophenyl groups, which confer specific chemical properties and biological activities.

Properties

CAS No.

51774-37-9

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-methyl-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C14H12N2O3/c1-15(14(17)11-6-3-2-4-7-11)12-8-5-9-13(10-12)16(18)19/h2-10H,1H3

InChI Key

KSPNHTHXZNNMOQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2

Origin of Product

United States

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